molecular formula C23H18ClN3O B5970744 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5970744
M. Wt: 387.9 g/mol
InChI Key: CJEYGRYMNXUKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the class of beta-carbolines, which are known to have diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not well understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound has also been shown to interact with certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline can inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been demonstrated to protect neurons from oxidative stress and reduce the formation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments include its potential pharmacological properties, moderate yield of synthesis, and diverse biological activities. However, the limitations include the lack of understanding of its mechanism of action and the moderate yield of the synthesis.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Some of these include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action to gain a better understanding of its pharmacological properties.
3. Developing more efficient and cost-effective methods for the synthesis of the compound.
4. Investigating its potential use in combination with other drugs for the treatment of cancer.
5. Studying its potential use as a neuroprotective agent in traumatic brain injury.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities. However, more research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 3-chloroaniline with 3-pyridinecarboxaldehyde followed by cyclization with tryptamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the product obtained is moderate, and the purification is done by column chromatography.

Scientific Research Applications

1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[1-(3-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c24-17-7-3-5-15(13-17)22-21-19(18-8-1-2-9-20(18)26-21)10-12-27(22)23(28)16-6-4-11-25-14-16/h1-9,11,13-14,22,26H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEYGRYMNXUKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline

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